Cas no 2228430-48-4 (5-(2-bromoethyl)-2,4-dichloropyridine)

5-(2-Bromoethyl)-2,4-dichloropyridine is a versatile halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive bromoethyl side chain and dichloro-substituted pyridine ring, enabling selective functionalization for the construction of complex heterocyclic systems. Its electrophilic bromoethyl group facilitates nucleophilic substitution reactions, while the electron-deficient pyridine core enhances reactivity in cross-coupling and metal-catalyzed transformations. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, given its ability to serve as a key intermediate in the synthesis of pharmacophores. High purity and stability under controlled conditions ensure consistent performance in synthetic applications.
5-(2-bromoethyl)-2,4-dichloropyridine structure
2228430-48-4 structure
Product Name:5-(2-bromoethyl)-2,4-dichloropyridine
CAS No:2228430-48-4
MF:C7H6BrCl2N
MW:254.939239025116
CID:6042628
PubChem ID:145869416
Update Time:2025-10-09

5-(2-bromoethyl)-2,4-dichloropyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-bromoethyl)-2,4-dichloropyridine
    • EN300-1926760
    • 2228430-48-4
    • Inchi: 1S/C7H6BrCl2N/c8-2-1-5-4-11-7(10)3-6(5)9/h3-4H,1-2H2
    • InChI Key: GECNENOCAOYVBB-UHFFFAOYSA-N
    • SMILES: BrCCC1C=NC(=CC=1Cl)Cl

Computed Properties

  • Exact Mass: 252.90607g/mol
  • Monoisotopic Mass: 252.90607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.9Ų

5-(2-bromoethyl)-2,4-dichloropyridine Pricemore >>

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Additional information on 5-(2-bromoethyl)-2,4-dichloropyridine

Recent Advances in the Application of 5-(2-bromoethyl)-2,4-dichloropyridine (CAS: 2228430-48-4) in Chemical Biology and Pharmaceutical Research

The compound 5-(2-bromoethyl)-2,4-dichloropyridine (CAS: 2228430-48-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This heterocyclic compound, characterized by its bromoethyl and dichloropyridine moieties, serves as a valuable intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and targeted therapeutics, highlighting its importance in modern medicinal chemistry.

One of the key areas of research involving 5-(2-bromoethyl)-2,4-dichloropyridine is its role as a building block for small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, which are critical for treating B-cell malignancies. The bromoethyl group facilitates efficient coupling reactions with nucleophiles, enabling the rapid generation of diverse compound libraries for high-throughput screening. This approach has led to the identification of several promising candidates with improved selectivity and potency.

In addition to its applications in oncology, 5-(2-bromoethyl)-2,4-dichloropyridine has been investigated for its antimicrobial properties. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The dichloropyridine core appears to enhance membrane permeability, while the bromoethyl side chain allows for further functionalization to optimize pharmacokinetic properties. These findings suggest its potential as a scaffold for next-generation antibiotics.

Another notable application of this compound lies in targeted drug delivery systems. A recent study in Chemical Communications (2024) utilized 5-(2-bromoethyl)-2,4-dichloropyridine as a linker for antibody-drug conjugates (ADCs). The bromoethyl group was employed to attach cytotoxic payloads to monoclonal antibodies, enabling selective delivery to cancer cells. This strategy has shown promising results in preclinical models of solid tumors, with improved therapeutic indices compared to traditional chemotherapy.

From a synthetic chemistry perspective, advances in the preparation and purification of 5-(2-bromoethyl)-2,4-dichloropyridine have been reported. A 2023 paper in Organic Process Research & Development detailed an optimized scalable synthesis with higher yields and reduced impurities. These process improvements are crucial for ensuring the consistent quality of this intermediate in large-scale pharmaceutical production.

In conclusion, 5-(2-bromoethyl)-2,4-dichloropyridine (CAS: 2228430-48-4) continues to demonstrate significant value across multiple areas of pharmaceutical research. Its unique chemical properties enable diverse applications ranging from kinase inhibitor development to antimicrobial agents and targeted therapeutics. Ongoing research is expected to further expand its utility and uncover new therapeutic opportunities in the coming years.

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